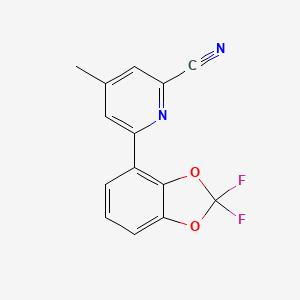
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is a chemical compound characterized by the presence of a difluorobenzodioxole group attached to a pyridine ring with a methyl and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyridine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanol: Shares the difluorobenzodioxole group but differs in the functional groups attached.
(2S)-2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride: Contains a similar core structure with different substituents.
Uniqueness
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.
Properties
CAS No. |
833457-57-1 |
|---|---|
Molecular Formula |
C14H8F2N2O2 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
6-(2,2-difluoro-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H8F2N2O2/c1-8-5-9(7-17)18-11(6-8)10-3-2-4-12-13(10)20-14(15,16)19-12/h2-6H,1H3 |
InChI Key |
HSPJLODCOORLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=C3C(=CC=C2)OC(O3)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)
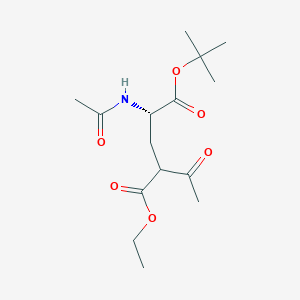
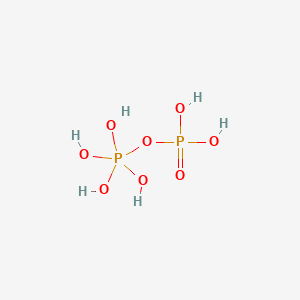

![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)
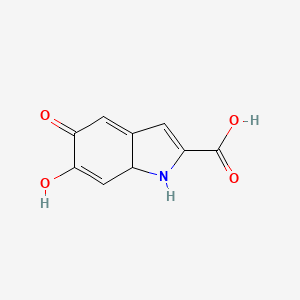

![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
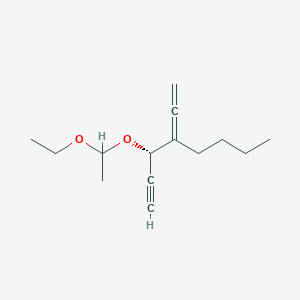
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
